

d-glucose 6-phosphate disodium salt solubility and stability in buffer

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *d-glucose 6-phosphate disodium salt*

Cat. No.: *B162707*

[Get Quote](#)

Technical Support Center: D-Glucose 6-Phosphate Disodium Salt

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of **D-glucose 6-phosphate disodium salt** (G6P) in various buffer systems. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful use of G6P in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of **D-glucose 6-phosphate disodium salt** in common laboratory solvents?

A1: **D-glucose 6-phosphate disodium salt** is highly soluble in aqueous solutions but practically insoluble in organic solvents like DMSO. The solubility in aqueous solutions can be influenced by the buffer composition, pH, and temperature. For optimal dissolution, it is recommended to use purified water or biological buffers. Sonication and gentle warming can aid in dissolving the compound.[\[1\]](#)

Q2: How should I prepare a stock solution of **D-glucose 6-phosphate disodium salt**?

A2: To prepare a stock solution, it is recommended to dissolve the G6P powder in high-purity water or a simple buffer such as PBS. For example, a 100 mM stock solution can be prepared by dissolving the appropriate amount of the salt in sterile water. This stock solution can then be diluted to the desired final concentration in your experimental buffer. It is advisable to prepare fresh solutions for each experiment.

Q3: What are the recommended storage conditions for **D-glucose 6-phosphate disodium salt** powder and its solutions?

A3: The solid powder form of G6P is stable for at least four years when stored at -20°C.[\[2\]](#) Aqueous stock solutions are best prepared fresh. If storage is necessary, it is recommended to store aliquots at -20°C for up to one month or at -80°C for up to one year to minimize freeze-thaw cycles. It is generally not recommended to store aqueous solutions for more than one day at 4°C.[\[2\]](#)

Q4: In which metabolic pathways is D-glucose 6-phosphate involved?

A4: D-glucose 6-phosphate is a central molecule in carbohydrate metabolism. It is a key intermediate in two major pathways: glycolysis, where it is converted to fructose 6-phosphate, and the pentose phosphate pathway, where it is oxidized to 6-phospho-D-gluconate. It can also be converted to glucose 1-phosphate for glycogen synthesis.

Data Summary Tables

Table 1: Solubility of **D-Glucose 6-Phosphate Disodium Salt**

Solvent/Buffer	pH	Temperature	Reported Solubility	Citation(s)
Water	Neutral	Room Temp.	50 mg/mL, clear, colorless	[3]
Water	Neutral	Room Temp.	100 mg/mL (sonication recommended)	[1]
Water	Neutral	Room Temp.	180 mg/mL (sonication recommended)	[4]
PBS	7.2	Room Temp.	~10 mg/mL	[2]
DMSO	N/A	Room Temp.	Insoluble	

Table 2: Solution Stability of **D-Glucose 6-Phosphate Disodium Salt**

Storage Temperature	Duration	Recommendation	Citation(s)
4°C	> 1 day	Not Recommended	[2]
-20°C	1 month	Suitable for short-term storage	
-80°C	1 year	Recommended for long-term storage	[1]

Experimental Protocols

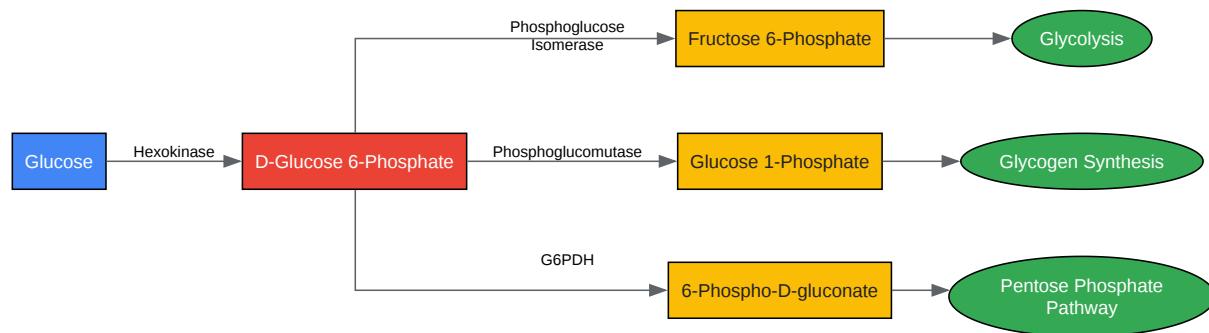
Protocol for Preparation of a 100 mM G6P Stock Solution

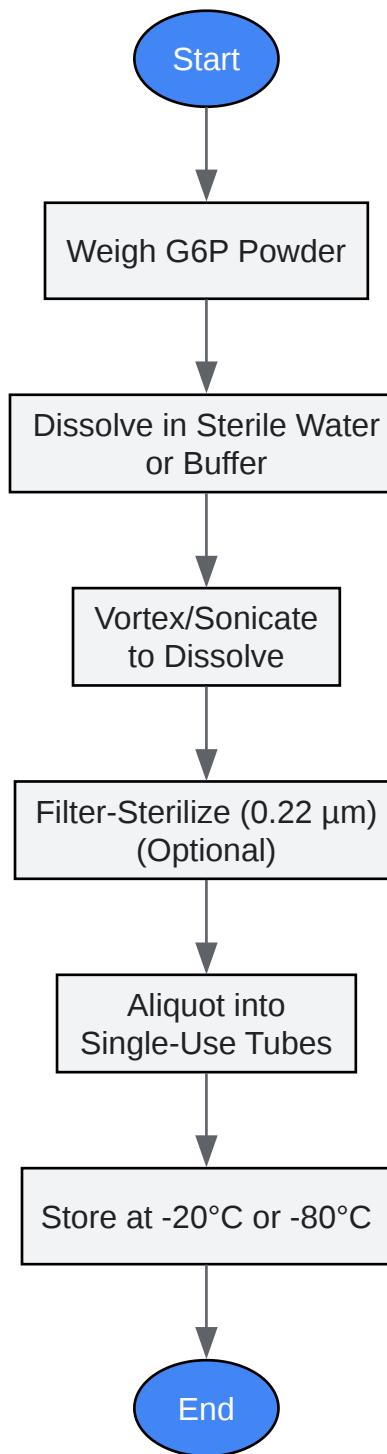
- Weighing: Accurately weigh the required amount of **D-glucose 6-phosphate disodium salt** powder in a sterile conical tube.

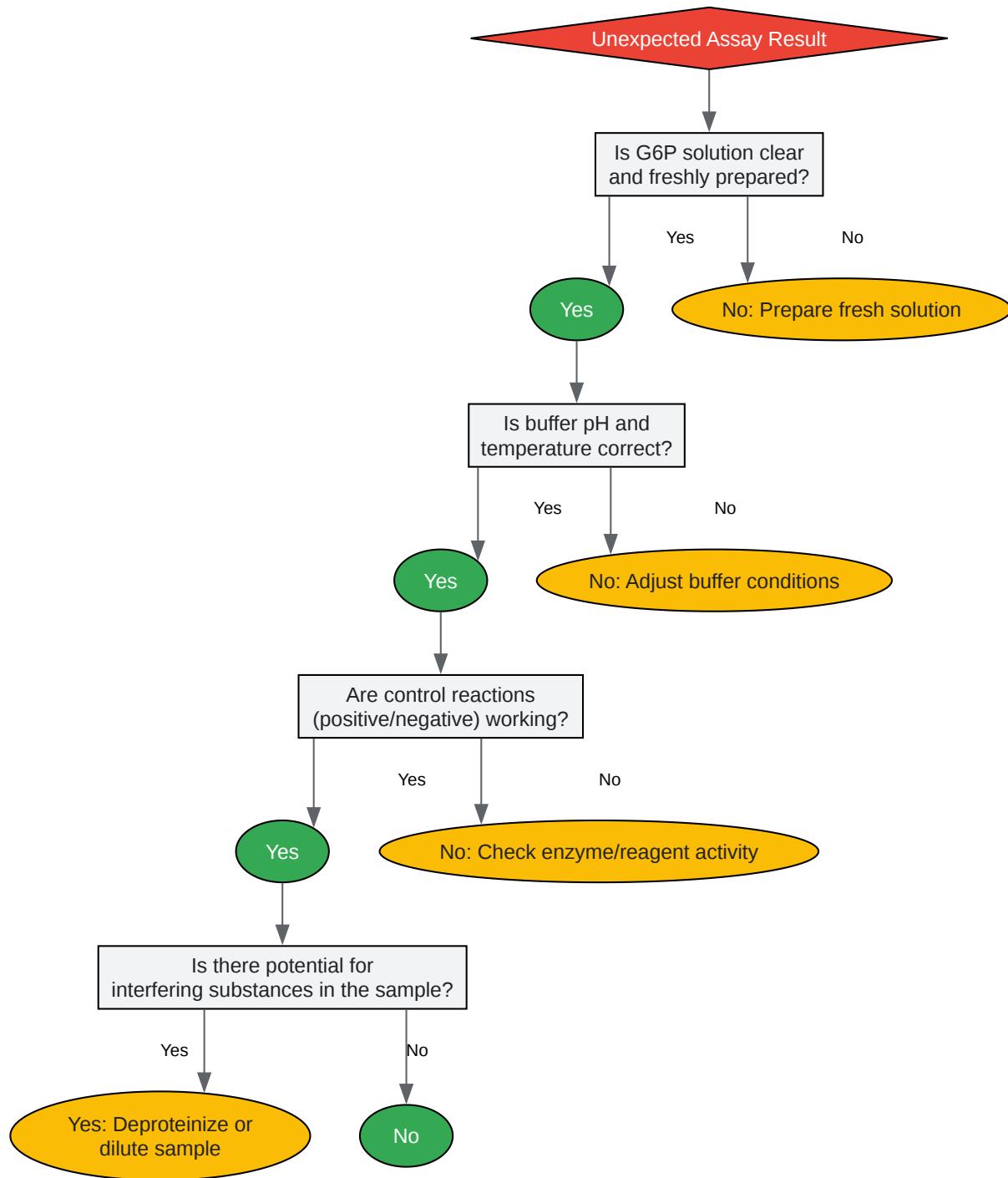
- Dissolution: Add the calculated volume of sterile, purified water to achieve a final concentration of 100 mM.
- Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming or sonication can be used to facilitate dissolution if needed.
- Sterilization (Optional): If required for your application, filter-sterilize the solution through a 0.22 μ m syringe filter into a sterile container.
- Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 1 year).

Protocol for a Coupled Enzyme Assay using G6P

This protocol describes a typical coupled assay to measure the activity of an enzyme that produces G6P, using glucose-6-phosphate dehydrogenase (G6PDH) as the coupling enzyme.


- Reagent Preparation:
 - Prepare an assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
 - Prepare a solution of the primary enzyme and its substrate.
 - Prepare a solution of NADP⁺.
 - Prepare a solution of G6PDH.
 - Prepare a fresh working solution of G6P from your stock for use as a standard.
- Reaction Setup:
 - In a 96-well plate, add the assay buffer, primary enzyme, its substrate, and NADP⁺ to each well.
 - To initiate the coupled reaction, add the G6PDH enzyme to all wells except the negative control.


- For the standard curve, add varying known concentrations of the G6P working solution.
- Incubation and Measurement:
 - Incubate the plate at the optimal temperature for the enzymes (e.g., 37°C).
 - Measure the increase in absorbance at 340 nm at regular time intervals using a plate reader. The rate of NADPH production is proportional to the rate of G6P production by the primary enzyme.
- Data Analysis:
 - Calculate the rate of change in absorbance for each well.
 - Plot the standard curve of absorbance rate versus G6P concentration.
 - Determine the concentration of G6P produced in the experimental wells by interpolating from the standard curve.


Troubleshooting Guide

Issue	Possible Cause(s)	Recommended Solution(s)
Precipitation or cloudiness of G6P solution	<ul style="list-style-type: none">- High concentration of divalent cations (e.g., Mg²⁺, Ca²⁺) in the buffer.- Incorrect pH of the buffer.	<ul style="list-style-type: none">- Reduce the concentration of divalent cations or use a different buffer system.- Ensure the buffer pH is within the optimal range for G6P solubility (typically neutral to slightly alkaline).
Low or no enzyme activity in an assay using G6P	<ul style="list-style-type: none">- Degradation of G6P in the stock solution.- Incorrect buffer temperature.- Presence of interfering substances in the sample.	<ul style="list-style-type: none">- Prepare a fresh G6P solution.- Ensure the assay buffer is at room temperature before starting the assay.^[5]- Deproteinize samples if necessary. Avoid substances like EDTA (>0.5 mM), SDS (>0.2%), and high concentrations of detergents. <p>[5]</p>
High background signal in the enzyme assay	<ul style="list-style-type: none">- Endogenous NADH or NADPH in the sample.	<ul style="list-style-type: none">- Run a background control for each sample without the addition of the G6PDH enzyme and subtract this reading from the sample reading.
Inconsistent or non-linear standard curve	<ul style="list-style-type: none">- Pipetting errors.- Incomplete dissolution of G6P standard.- Air bubbles in the wells.	<ul style="list-style-type: none">- Use calibrated pipettes and prepare a master mix for the standards.- Ensure the G6P standard is fully dissolved before use.- Pipette gently against the side of the wells to avoid introducing bubbles.^[5]

Visualizations

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. D-Glucose 6-phosphate disodium salt | TargetMol [targetmol.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. D-Glucose-6-Phosphate, Disodium Salt Hydrate, MP Biomedicals 500 mg | Buy Online | MP Biomedicals, Inc | Fisher Scientific [fishersci.com]
- 4. Effect of pH on the stability of hexokinase and glucose 6-phosphate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. docs.abcam.com [docs.abcam.com]
- To cite this document: BenchChem. [d-glucose 6-phosphate disodium salt solubility and stability in buffer]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b162707#d-glucose-6-phosphate-disodium-salt-solubility-and-stability-in-buffer\]](https://www.benchchem.com/product/b162707#d-glucose-6-phosphate-disodium-salt-solubility-and-stability-in-buffer)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com